(R)-3-Benzyl-1-methyl-piperazine
Overview
Description
(R)-3-Benzyl-1-methyl-piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Tools in Central Pharmacological Activity
(R)-3-Benzyl-1-methyl-piperazine is related to the broader class of piperazine derivatives known for their central pharmacological activities. These compounds, including benzylpiperazine, have been explored for their therapeutic potential across various applications such as antipsychotics, antidepressants, and anxiolytics. The activation of the monoamine pathway is a common mechanism among these derivatives, offering insights into their application in treating central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).
Anticancer and Antibacterial Properties
Research into the binding characteristics of piperazine derivatives to proteins like bovine serum albumin (BSA) reveals their potential in understanding pharmacokinetic mechanisms. These interactions suggest the possible applications of such compounds in anticancer and antibacterial therapies. The study of these binding dynamics contributes to the development of new drugs with low toxicity and high efficacy (Karthikeyan et al., 2015).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones have shown promising analgesic and anti-inflammatory activities. These findings suggest the potential of this compound-related compounds in developing new treatments for pain and inflammation, highlighting the versatility of piperazine derivatives in medicinal chemistry (Köksal et al., 2007).
Bacterial Biofilm and Enzyme Inhibition
Piperazine derivatives have also been identified as potent inhibitors of bacterial biofilm formation and certain bacterial enzymes, offering a new avenue for the treatment of bacterial infections resistant to traditional antibiotics. This research underscores the potential of these compounds in addressing critical healthcare challenges, such as antibiotic resistance and the management of infections associated with biofilms (Mekky & Sanad, 2020).
Metabolism and Pharmacokinetics
Understanding the metabolic pathways of piperazine derivatives, including this compound, is crucial for the development of new drugs. Studies on the oxidative metabolism of related compounds help in predicting their behavior in the body, their potential drug interactions, and their overall safety profile. Such research is vital for the progression of these compounds through clinical development (Hvenegaard et al., 2012).
Properties
IUPAC Name |
(3R)-3-benzyl-1-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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